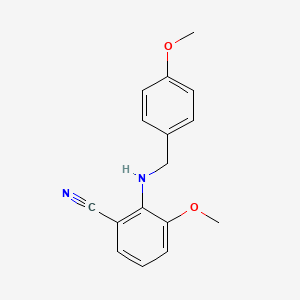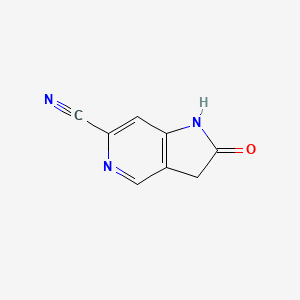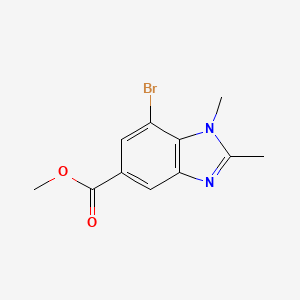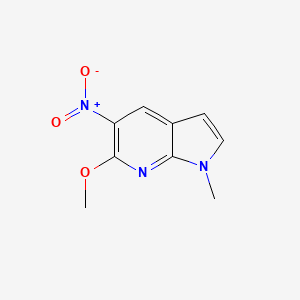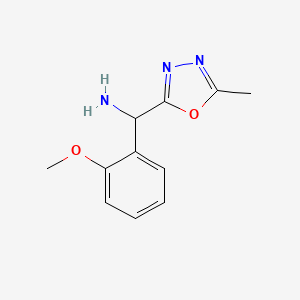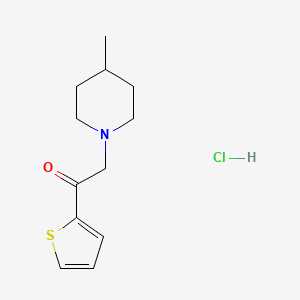
2-(4-Methylpiperidin-1-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride
Descripción general
Descripción
2-(4-Methylpiperidin-1-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride, also known as MPTC, is a chemical compound that has recently gained attention in scientific research due to its potential applications in the field of pharmacology. MPTC is a novel psychoactive substance that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Activities
- Anticancer Activity : Derivatives of thiophene-2-carboxaldehyde, related to 2-(4-Methylpiperidin-1-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride, have been synthesized and shown to possess anticancer properties. Their binding characteristics and pharmacokinetic mechanism were confirmed through various studies, including anticancer and docking studies (Shareef et al., 2016).
- Antimicrobial Activity : These compounds also exhibit notable antibacterial and antifungal activities, adding to their potential therapeutic value (Shareef et al., 2016).
Cardioprotective Properties
- Cardioprotective Effects : A related compound, 1-[2-(4-methoxyphenylimino)-4-methyl-3-(4-methylpiperazine-1-yl)-2,3-dihydro-1,3-thiazole-5-yl] ethan-1-one hydrochloride, demonstrated significant cardioprotective effects in vitro. This compound delayed constrictor responses in isolated rat aortic rings, indicating potential for cardiac protection (Drapak et al., 2019).
Pesticidal Activities
- Pesticidal Efficacy : Derivatives of 2-(4-Methylpiperidin-1-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride have shown effective pesticidal activities. These compounds were tested against mosquito larvae and phytopathogenic fungi, showing promising results (Choi et al., 2015).
Synthesis and Structural Applications
- Synthesis and Structural Analysis : Various studies have focused on the synthesis of related compounds and their structural analysis using techniques like NMR spectroscopy, single crystal X-ray, and elemental analysis (Abdel-Wahab et al., 2023).
Propiedades
IUPAC Name |
2-(4-methylpiperidin-1-yl)-1-thiophen-2-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS.ClH/c1-10-4-6-13(7-5-10)9-11(14)12-3-2-8-15-12;/h2-3,8,10H,4-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTJCUPSEXORTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)C2=CC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperidin-1-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




